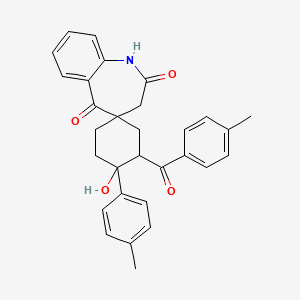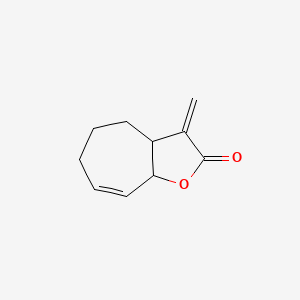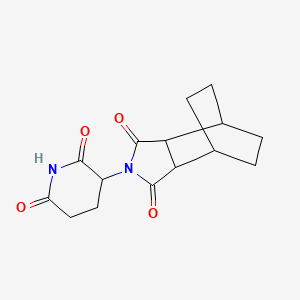
3-Ethyl-3-hydroxy-1-phenyl-2,4(1H,3H)-quinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-3-hydroxy-1-phenyl-2,4(1H,3H)-quinolinedione is an organic compound belonging to the quinolinedione family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core with ethyl, hydroxy, and phenyl substituents, which may contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-hydroxy-1-phenyl-2,4(1H,3H)-quinolinedione typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often require acidic or basic catalysts, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-3-hydroxy-1-phenyl-2,4(1H,3H)-quinolinedione can undergo various chemical reactions, including:
Oxidation: Conversion to quinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction to hydroquinone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions at the phenyl or quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, catalysts like palladium or copper.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinolinedione derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in the development of dyes, pigments, and other functional materials.
Wirkmechanismus
The mechanism of action of 3-Ethyl-3-hydroxy-1-phenyl-2,4(1H,3H)-quinolinedione may involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can modulate its biological activity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4(1H,3H)-Quinolinedione: Lacks the ethyl and phenyl substituents, leading to different chemical properties and reactivity.
3-Hydroxy-1-phenyl-2,4(1H,3H)-quinolinedione: Similar structure but without the ethyl group.
3-Ethyl-2,4(1H,3H)-quinolinedione: Lacks the hydroxy and phenyl groups.
Uniqueness
3-Ethyl-3-hydroxy-1-phenyl-2,4(1H,3H)-quinolinedione is unique due to the presence of all three substituents (ethyl, hydroxy, and phenyl) on the quinolinedione core. This combination of functional groups may result in distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
84261-53-0 |
|---|---|
Molekularformel |
C17H15NO3 |
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
3-ethyl-3-hydroxy-1-phenylquinoline-2,4-dione |
InChI |
InChI=1S/C17H15NO3/c1-2-17(21)15(19)13-10-6-7-11-14(13)18(16(17)20)12-8-4-3-5-9-12/h3-11,21H,2H2,1H3 |
InChI-Schlüssel |
GBXXQXFOMZJMDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


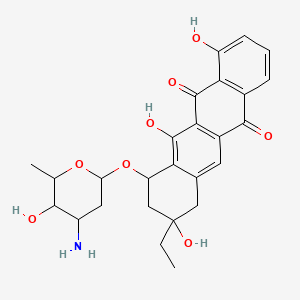

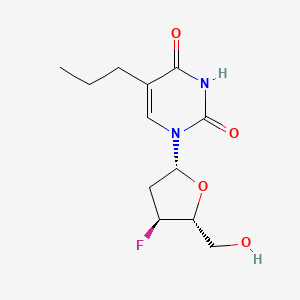


![Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide](/img/structure/B12796408.png)
![2-Propenoic acid, 2-methyl-, 2-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B12796419.png)
